molecular formula C12H16ClNO2 B1393836 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride CAS No. 1182284-36-1

1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride

Cat. No.: B1393836
CAS No.: 1182284-36-1
M. Wt: 241.71 g/mol
InChI Key: DZOINRJHFNMZKT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride represents a precisely defined chemical entity within the broader benzofuran derivative family. The compound bears the Chemical Abstracts Service registry number 1182284-36-1 and corresponds to PubChem Compound Identifier 46741356. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride, which accurately describes its structural composition and salt form.

The molecular formula C12H16ClNO2 indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 241.71 grams per mole. The compound exists as a hydrochloride salt, formed through the protonation of the primary amine functionality with hydrochloric acid. This salt formation enhances the compound's stability and solubility characteristics compared to the free base form.

Alternative nomenclature systems provide additional descriptive names for this compound, including 1-(5-Methoxy-2-methylbenzofuran-3-yl)ethanamine hydrochloride and 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride. These variations reflect different approaches to systematic chemical naming while maintaining structural accuracy.

Table 1: Chemical Identifiers and Properties

Property Value Reference
Chemical Abstracts Service Number 1182284-36-1
PubChem Compound Identifier 46741356
Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
Exact Mass 241.0869564 Da
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Position within Benzofuran Derivative Family

The compound occupies a significant position within the benzofuran derivative family, characterized by the fusion of benzene and furan ring systems that creates a privileged scaffold in medicinal chemistry. Benzofurans are defined as compounds containing a benzene ring fused to a furan ring, and this structural motif appears in numerous natural products and synthetic compounds with diverse biological activities.

Within the broader classification system, this compound belongs to the subcategory of benzofuran amines, specifically those bearing methoxy and methyl substituents. The positioning of the methoxy group at the 5-position and the methyl group at the 2-position creates a distinct substitution pattern that influences both the compound's chemical properties and potential biological activities.

The benzofuran core structure has been recognized as a privileged scaffold due to its ability to interact with multiple biological targets. Research has demonstrated that benzofuran derivatives exhibit diverse pharmacological properties, including neuroprotective effects, antimicrobial activities, and potential applications in treating neurodegenerative disorders. The specific substitution pattern present in this compound places it within a subset of compounds that have shown particular promise in neurochemical research.

Structural analysis reveals that this compound shares certain features with other bioactive benzofuran derivatives while maintaining unique characteristics. The presence of the ethanamine side chain at the 3-position, combined with the methoxy and methyl substituents, creates a molecular architecture that distinguishes it from other members of the benzofuran family.

Registry Information and Chemical Databases

This compound has been systematically catalogued across multiple chemical databases and registry systems. The compound's entry in PubChem provides comprehensive structural and property information, including computed molecular descriptors and chemical identifiers. The PubChem database lists the compound's creation date as July 26, 2010, with the most recent modification occurring on May 18, 2025.

The International Chemical Identifier system provides a standardized representation of the compound's structure through the InChI string: InChI=1S/C12H15NO2.ClH/c1-7(13)12-8(2)15-11-5-4-9(14-3)6-10(11)12;/h4-7H,13H2,1-3H3;1H. This notation enables precise structural communication across different chemical information systems and databases.

Commercial availability of the compound has been documented through various chemical suppliers, with Sigma-Aldrich listing the material under product code LIF432341826. The compound has also been catalogued by other suppliers with specifications indicating 95% purity and solid physical form.

Table 2: Database Registry Information

Database/Registry Identifier Status
PubChem CID 46741356 Active
Chemical Abstracts Service 1182284-36-1 Registered
Sigma-Aldrich LIF432341826 Available
European Chemical Agency 186-971-2 Listed

The compound's parent compound, 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-amine (without the hydrochloride salt), carries PubChem Compound Identifier 18947277. This relationship highlights the systematic approach to chemical database management, where both salt forms and free bases receive distinct identifiers while maintaining clear structural relationships.

Chemical vendors have assigned various internal product codes to this compound, including F2167-0053, AKOS015959205, and EN300-237906. These multiple identifiers reflect the compound's presence in diverse chemical libraries and research collections, indicating its relevance to ongoing scientific investigations.

Historical Context in Benzofuran Chemistry Research

The development of this compound occurs within the broader historical context of benzofuran chemistry research, which traces its origins to the nineteenth century. Benzofuran was first synthesized by Perkin in 1870 from coumarin, establishing the foundation for subsequent developments in this field. This pioneering work demonstrated the feasibility of constructing the benzofuran ring system through synthetic methods, opening pathways for the development of numerous derivatives.

The historical progression of benzofuran research has been marked by significant advances in synthetic methodology and biological activity discovery. Early synthetic approaches relied on classical organic transformations, but modern methods have incorporated sophisticated catalytic systems and innovative reaction strategies. The development of palladium-promoted synthesis methods, gold- and silver-based catalysts, and other advanced techniques has enabled the preparation of increasingly complex benzofuran derivatives.

Research into benzofuran derivatives gained particular momentum in the late twentieth and early twenty-first centuries as scientists recognized the pharmacological potential of this structural class. Studies focusing on neuroprotective benzofuran compounds emerged as a significant research direction, driven by the need for new therapeutic approaches to neurodegenerative diseases. The exploration of benzofuran chemical space has revealed compounds with activities against multiple pathogenic events involved in neurological disorders.

The systematic investigation of methoxy-substituted benzofuran derivatives represents a more recent development in this field. Structure-activity relationship studies have demonstrated that the positioning and nature of substituents on the benzofuran core significantly influence biological activity. The specific combination of methoxy and methyl substituents present in this compound reflects the application of these structure-activity principles to compound design.

Contemporary benzofuran research has expanded to encompass diverse therapeutic areas, including antimicrobial applications, anticancer activities, and neurochemical studies. The compound this compound represents a product of this evolving research landscape, incorporating structural features identified as potentially significant through systematic chemical investigation.

Table 3: Historical Milestones in Benzofuran Research

Year Development Significance
1870 First benzofuran synthesis by Perkin Established synthetic feasibility
2010 Compound first registered in databases Initial documentation
2015-2024 Advanced synthetic methods development Enhanced accessibility
2025 Recent database updates Continued research interest

Properties

IUPAC Name

1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-7(13)12-8(2)15-11-5-4-9(14-3)6-10(11)12;/h4-7H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOINRJHFNMZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride, also known by its CAS number 1182284-36-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological profiles, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C12H16ClNO2
  • Molecular Weight : 241.71 g/mol
  • IUPAC Name : 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine; hydrochloride

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with various neurotransmitter systems, particularly serotonin receptors. The benzofuran structure is known for its diverse pharmacological properties, which include:

1. Anticancer Activity

Research has shown that derivatives of benzofuran exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various benzofuran derivatives, demonstrating that modifications to the benzofuran structure can enhance antiproliferative activity against cancer cell lines. For instance, compounds with specific substitutions showed increased potency in inhibiting tumor cell growth .

2. Neuropharmacological Effects

Benzofuran derivatives have been reported to interact with the serotonergic system, particularly the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders and other psychiatric conditions. Studies indicate that these compounds may exhibit MDMA-like entactogenic effects, which could be beneficial in therapeutic contexts .

3. Antimicrobial Properties

Some benzofuran derivatives have demonstrated antibacterial and antifungal activities. The presence of the methoxy group in the structure can enhance lipophilicity, potentially improving membrane permeability and bioactivity against microbial pathogens .

Case Studies

  • Antitumor Efficacy : A series of benzofuran derivatives were tested for their ability to inhibit cancer cell proliferation. Compounds modified at specific positions on the benzofuran ring showed up to a fourfold increase in activity compared to unmodified counterparts .
  • Serotonin Receptor Binding : In vitro studies indicated that certain benzofuran derivatives bind selectively to the 5-HT2A receptor, suggesting their potential as novel antidepressants or anxiolytics .

Data Table: Biological Activities of Related Benzofuran Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer5
Compound BAntibacterial10
Compound CSerotonin Agonist15

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride. Research indicates that compounds with similar structures exhibit cytotoxic effects on various human cancer cell lines. For instance, derivatives synthesized from benzofuran frameworks have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

2. Neuropharmacology

The compound is also being investigated for its neuropharmacological properties. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Its structural similarities to known psychoactive agents warrant further investigation into its effects on mood and cognition .

1. Antibacterial Properties

Research has demonstrated that this compound exhibits antibacterial activity against both standard and clinical strains of bacteria. Screening assays have indicated that certain derivatives possess significant inhibitory effects, suggesting potential applications in developing new antibacterial agents .

2. Cytotoxicity Testing

Biological evaluation of this compound has included cytotoxicity testing against healthy and cancerous cells. These studies utilize techniques such as MTT assays to measure cell viability, providing insights into the compound's safety profile and therapeutic index .

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A study published in the International Journal of Molecular Sciences detailed the synthesis of new derivatives from benzofuran compounds, including this compound. The researchers evaluated these derivatives for their biological activities, particularly focusing on their anticancer and antibacterial properties. Results indicated that some derivatives significantly inhibited the growth of cancer cells while demonstrating lower toxicity to normal cells .

Case Study 2: Neuropharmacological Assessment

Another investigation into the neuropharmacological effects of similar compounds highlighted their potential as anxiolytic agents. Behavioral assays conducted on animal models showed that these compounds could reduce anxiety-like behaviors, suggesting a mechanism involving modulation of serotonin receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to four analogues with heterocyclic cores and amine functionalities (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocycle Substituents Amine Position Molecular Formula Molecular Weight Key Features
Target : 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride Benzofuran 5-OCH₃, 2-CH₃ 3-ethanamine C₁₂H₁₆ClNO₂ 257.72 Oxygen-containing heterocycle; polar substituents
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride Benzofuran 5-F, 3-CH₃ 2-methanamine C₁₀H₁₁ClFNO 215.65 Fluorine enhances electronegativity
2-(5-Methoxy-1H-indol-3-yl)ethanamine hydrochloride Indole 5-OCH₃ 3-ethanamine C₁₁H₁₅ClN₂O 234.70 Nitrogen-containing heterocycle
1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride Benzoxazole 5-Cl, 6-CH₃ 2-methanamine C₉H₁₀Cl₂N₂O 245.10 Dual heteroatoms (O, N) in benzoxazole
Key Observations:
  • Methoxy (OCH₃) and methyl (CH₃) groups on the target enhance steric bulk and lipophilicity compared to fluorine (F) or chlorine (Cl) substituents in analogues .

Pharmacological and Interaction Profiles

While direct biological data for the target compound are unavailable, inferences are drawn from analogues:

Table 2: Interaction and Activity Comparison

Compound Reported Interactions/Activities Reference
2-(1H-Indol-3-yl)ethanamine derivatives Bind HSP90 via hydrogen bonds to GLU527 and TYR604; nitro groups enhance interactions
2-(5-Methoxy-1H-indol-3-yl)ethanamine Structural similarity to HSP90-binding indoles suggests potential analogous activity
Target compound Methoxy and methyl groups may reduce polarity compared to nitro substituents, altering affinity
Key Insights:
  • The target’s methoxy group is less electron-withdrawing than the nitro groups in ’s indole derivatives, which could reduce hydrogen-bonding strength with residues like GLU527 .
  • Benzofuran’s oxygen atom may engage in dipole interactions distinct from indole’s nitrogen .

Preparation Methods

Construction of 5-Methoxy-2-methylbenzofuran

The benzofuran ring can be synthesized via cyclization reactions involving substituted phenols and appropriate aldehydes or ketones:

  • Starting materials: 5-methoxy-2-methylphenol derivatives.
  • Cyclization: Acid-catalyzed cyclization with α-haloketones or aldehydes under reflux conditions.
  • Typical conditions: Use of Lewis acids (e.g., polyphosphoric acid or zinc chloride) or acidic media to promote ring closure.

This step introduces the methoxy group at the 5-position and the methyl group at the 2-position on the benzofuran scaffold.

Introduction of the Ethanamine Side Chain

Nucleophilic Substitution Approach

The ethanamine moiety is introduced via nucleophilic substitution on a halogenated intermediate:

  • Halogenated precursor: 3-halo-5-methoxy-2-methylbenzofuran (e.g., 3-bromo derivative).
  • Nucleophile: Ethanolamine or protected ethanamine derivatives.
  • Reaction conditions: Typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120 °C).
  • Catalysts: Sometimes bases like potassium carbonate or sodium hydride are used to enhance nucleophilicity.

This step results in the formation of 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine.

Alternative Reductive Amination

Alternatively, reductive amination can be employed:

  • Starting from: 3-formyl-5-methoxy-2-methylbenzofuran.
  • Amination: Reaction with ammonia or amine sources in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Advantages: This method avoids halogenated intermediates and can offer higher selectivity.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt to improve stability, solubility, and handling:

  • Procedure: Treatment of the free amine with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether, ethanol).
  • Isolation: Precipitation of the hydrochloride salt followed by filtration and drying.
  • Purification: Recrystallization from solvents such as methanol or ethanol to achieve high purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Benzofuran ring formation 5-methoxy-2-methylphenol + α-haloketone, acid catalyst, reflux 70–85 Acid choice affects ring closure efficiency
Halogenation at 3-position NBS or PBr3 in inert solvent (e.g., CH2Cl2) 60–75 Controlled temperature to avoid overreaction
Nucleophilic substitution Ethanamine, K2CO3, DMF, 100 °C, 12–24 h 65–80 Polar aprotic solvent enhances substitution
Reductive amination 3-formyl derivative + NH3 + NaBH(OAc)3, RT 70–90 Milder conditions, cleaner product
Hydrochloride salt formation HCl gas or HCl in EtOH, 0–25 °C >95 Salt formation improves stability

Analytical and Purification Techniques

  • Purification: Column chromatography (silica gel), recrystallization.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution pattern and side chain attachment.
    • Mass spectrometry (MS) verifies molecular weight.
    • Infrared (IR) spectroscopy identifies functional groups.
    • Elemental analysis confirms composition.

Research Findings and Comparative Data

  • The nucleophilic substitution method is widely used due to simplicity but may require protection/deprotection steps to avoid side reactions.
  • Reductive amination offers higher selectivity and fewer by-products but depends on availability of aldehyde precursors.
  • Hydrochloride salt formation is crucial for biological activity studies and pharmaceutical formulation due to enhanced solubility and stability.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Cyclization + Halogenation + Nucleophilic substitution Straightforward, scalable Multi-step, possible side reactions 60–80
Cyclization + Aldehyde intermediate + Reductive amination Cleaner product, fewer steps Requires aldehyde precursor 70–90
Hydrochloride salt formation Improves stability and solubility Requires careful handling of HCl gas >95

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride, and how should conflicting data be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm structural assignments. For ambiguous signals, employ 2D techniques (COSY, HSQC, HMBC).
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) can validate molecular weight and fragmentation patterns. Cross-reference with exact mass data (e.g., 201.1311854 g/mol for related compounds) .
  • X-ray Crystallography : Refinement using SHELXL (via SHELX suite) is critical for resolving stereochemical ambiguities. For discrepancies, check for twinning or high thermal motion using ORTEP-3 for visualization .
  • Data Reconciliation : If inconsistencies arise between techniques, verify sample purity via HPLC and repeat experiments under standardized conditions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water spray to prevent contamination .
  • Storage : Keep in sealed glass containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound, particularly with low-resolution data or twinning?

  • Methodological Answer :

  • High-Resolution Data : Collect data at synchrotron facilities to improve resolution. Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Validation Tools : Employ R-value cross-validation and check for overfitting using the Rfree metric. Visualize electron density maps with Olex2 or Coot .
  • Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) for heavy atoms and constrain light atoms isotropically to reduce noise .

Q. What strategies minimize by-products during synthesis, and how can impurities be profiled?

  • Methodological Answer :

  • Reaction Optimization : Use catalytic methods (e.g., Pd-mediated coupling) and monitor reaction progress via TLC/LC-MS. Adjust temperature/pH to suppress side reactions.
  • Impurity Profiling : Compare against pharmacopeial standards (e.g., EP impurities like 2-(3-butyl-1H-inden-2-yl)-N,N-dimethylethanamine hydrochloride) using UPLC-PDA-MS .
  • Purification : Employ gradient flash chromatography or preparative HPLC with C18 columns for high-purity isolation .

Q. How can enantiomeric purity be determined for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol mobile phases. Validate with (R)- and (S)-enantiomer standards .
  • Circular Dichroism (CD) : Correlate elution order with CD spectra for absolute configuration assignment.
  • X-ray Crystallography : Resolve chiral centers via anomalous scattering (if heavy atoms are present) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride
Reactant of Route 2
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.